N4-羟甲基-2,6-二氯异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel nicotinamide derivatives has been a subject of interest due to their potential applications as herbicides. In one study, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized from nicotinic acid, a natural product found in plants and animals. These compounds, including 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated significant herbicidal activity against various plant species. The synthesis process involved the use of nicotinic acid as a starting material, which upon further chemical reactions, yielded the desired chloronicotinamides with varying degrees of herbicidal potency .

Molecular Structure Analysis

The molecular structure of N-(4-bromophenyl)-5,6-dichloronicotinamide, a compound closely related to N4-hydroxymethyl-2,6-dichloroisonicotinamide, has been analyzed through crystallization. The molecule was found to be almost planar and held together by intermolecular hydrogen bonding. The dichloro compound in particular showed C-Cl distances of 1.69 and 1.725 Å at the C6 and C5 positions, respectively. These structural details are crucial as they can influence the biological activity of the compound, especially in its role as a herbicidal, pesticidal, or fungicidal agent .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through the use of N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, which is an efficient reagent for the homologation of aldehydes and ketones to α-hydroxycarboxamides. This reagent, when added to the carbonyl group of aldehydes and ketones, forms adducts that are hydrolyzed to N-methyl-α-hydroxycarboxamides. The yields of these reactions are reported to be near 90%, even with ketones that readily enolize, such as acetone and acetophenone. This type of chemical reaction could potentially be applied to the synthesis or modification of N4-hydroxymethyl-2,6-dichloroisonicotinamide, although the specific details of such a reaction are not provided in the data .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N4-hydroxymethyl-2,6-dichloroisonicotinamide are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the crystalline structure of related dichloronicotinamides suggests that these compounds may have solid-state properties conducive to intermolecular interactions, such as hydrogen bonding, which could affect their solubility, stability, and reactivity. The herbicidal activity of these compounds also indicates that they have the chemical properties necessary to interact with biological systems, which could be further explored to understand the mode of action of N4-hydroxymethyl-2,6-dichloroisonicotinamide .

科学研究应用

环境影响与修复

除草剂的降解:一项研究探讨了使用电氧化和 Oxone 联合降解除草剂 2,4-二氯苯氧乙酸 (2,4-D) 的方法。该方法显示出显着的去除效率,突出了潜在的环境修复应用(Jaafarzadeh, Ghanbari, & Zahedi, 2018)。

地下水中的农业化学品:关于土地利用与地下水中农业化学品浓度之间关系的研究发现了显着的相关性,表明了农业中化学品使用的环境影响(Kolpin, 1997)。

生物和化学过程

线粒体功能和毒性:一项关于 N4-羟基胞苷(一种抗病毒核糖核苷类似物)的研究检查了其导致线粒体毒性的可能性。研究结果表明,线粒体损伤并不是该化合物在细胞系中观察到的细胞毒性的主要原因(Sticher et al., 2019)。

除草剂的光催化降解:基于 TiO2 纳米管/硅烷化氧化石墨烯的分子印迹聚合物的研究证明了其在 2,4-二氯苯氧乙酸 (2,4-D) 的吸附和光催化降解中的有效性(Anirudhan & Anju, 2019)。

除草剂对脂质合成的抑制作用:一项研究考察了各种除草剂对植物组织中放射性物质掺入脂质的影响,展示了某些除草剂如何影响生物过程(Mann & Pu, 1968)。

药理学方面

药代动力学和肾脏清除:对猪中磺胺二甲嘧啶及其代谢物的药代动力学的研究提供了对这些化合物生物转化特征的见解,这与了解药物代谢有关(Nouws et al., 1989)。

氯喹和羟氯喹的疗效:一项研究调查了氯喹和羟氯喹在治疗 COVID-19 中的疗效,突出了这些药物在体外的抗病毒特性(Meo, Klonoff, & Akram, 2020)。

安全和危害

属性

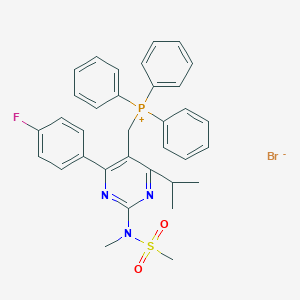

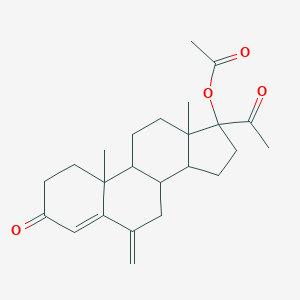

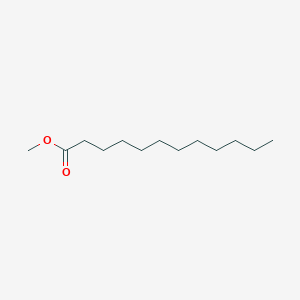

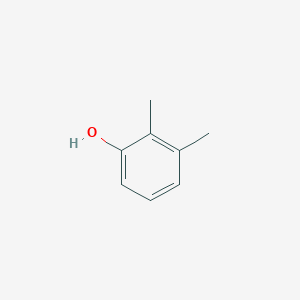

IUPAC Name |

2,6-dichloro-N-(hydroxymethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-1-4(2-6(9)11-5)7(13)10-3-12/h1-2,12H,3H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJOFWDEQJCYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)NCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381951 |

Source

|

| Record name | N4-hydroxymethyl-2,6-dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-hydroxymethyl-2,6-dichloroisonicotinamide | |

CAS RN |

149916-44-9 |

Source

|

| Record name | N4-hydroxymethyl-2,6-dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)